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  • Product: (4-Methylcyclohexyl)(2-methylphenyl)methanone
  • CAS: 1249300-05-7

Core Science & Biosynthesis

Foundational

An Inquiry into the Uncharacterized Compound: (4-Methylcyclohexyl)(2-methylphenyl)methanone

A Technical Whitepaper on a Putative Aromatic Ketone For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Subject: A comprehensive review of t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on a Putative Aromatic Ketone

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

From the Desk of: A Senior Application Scientist

Subject: A comprehensive review of the available scientific data, or lack thereof, for (4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS Number: 1249300-05-7). This document serves to highlight a significant gap in the chemical literature for a molecule with potential, yet unverified, research applications.

Executive Summary

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a structurally defined organic compound with the molecular formula C₁₅H₂₀O. Despite its unambiguous chemical structure and the existence of a registered CAS number, a thorough investigation of publicly available scientific databases and literature reveals a striking absence of empirical data. This whitepaper will detail the theoretical chemical identity of this molecule, plausible synthetic routes based on established organic chemistry principles, and the general analytical methodologies that would be required for its characterization. The primary objective of this document is to transparently address the current knowledge vacuum and to provide a foundational framework for any future research endeavors aimed at synthesizing and characterizing this compound. For drug development professionals, this paper underscores the nascent status of this molecule; it is a chemical entity without a biological or toxicological profile.

Molecular Identity and Physicochemical Properties

Based on its nomenclature and structural components, we can deconstruct the identity of (4-Methylcyclohexyl)(2-methylphenyl)methanone.

PropertyValueSource
IUPAC Name (4-Methylcyclohexyl)(2-methylphenyl)methanoneStandard Chemical Nomenclature
CAS Number 1249300-05-7Chemical Abstracts Service
Molecular Formula C₁₅H₂₀OCalculated from Structure
Molecular Weight 216.32 g/mol Calculated from Formula
SMILES CC1CCC(CC1)C(=O)C2=CC=CC=C2CSimplified Molecular-Input Line-Entry System

It is critical to note that beyond these fundamental identifiers, key physicochemical properties such as melting point, boiling point, and solubility have not been experimentally determined or reported in the accessible literature. Spectroscopic data, which would serve as the fingerprint for this molecule (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are similarly unavailable.

Postulated Synthesis Pathway: A Friedel-Crafts Approach

While no specific synthesis for (4-Methylcyclohexyl)(2-methylphenyl)methanone has been published, a plausible and well-established synthetic route can be proposed based on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The proposed reaction would involve the acylation of toluene with 4-methylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Toluene Toluene Product (4-Methylcyclohexyl)(2-methylphenyl)methanone + ortho/para isomers Toluene->Product Electrophilic Aromatic Substitution AcylChloride 4-Methylcyclohexanecarbonyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon Reaction with AlCl₃ Catalyst AlCl₃ Catalyst->AcylChloride AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Considerations:

A key challenge in this proposed synthesis is directing the acylation to the ortho position of the methyl group on the toluene ring. Friedel-Crafts acylations on toluene typically yield a mixture of ortho and para substituted products, with the para product often being the major isomer due to reduced steric hindrance. The separation of these isomers would necessitate careful chromatographic purification.

A Hypothetical Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) suspended in a dry, inert solvent such as dichloromethane (DCM).

  • Formation of the Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add a solution of 4-methylcyclohexanecarbonyl chloride (1.0 eq) in dry DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • Acylation: After the formation of the acylium ion complex, add toluene (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of isomers, would require purification by column chromatography on silica gel to isolate the desired (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Proposed Analytical Characterization

Should this compound be synthesized, a rigorous analytical workflow would be essential to confirm its identity and purity.

Workflow for Structural Elucidation and Purity Assessment:

Analytical_Workflow cluster_structure Spectroscopic Methods Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification Purity_Check Purity Assessment (HPLC, GC-MS) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation Final_Product Characterized Compound Structure_Confirmation->Final_Product NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR

Caption: A standard workflow for the purification and characterization of a novel synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and to resolve it from other isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (expected m/z = 216.32) and to provide a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be crucial to confirm the substitution pattern on the aromatic ring and the stereochemistry of the methyl group on the cyclohexyl ring.

    • ¹³C NMR: Would confirm the number of unique carbon environments, including the characteristic carbonyl carbon signal.

  • Infrared (IR) Spectroscopy: To identify the presence of the carbonyl (C=O) functional group, which would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹.

Potential Biological Significance and Future Directions

The benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, in the absence of any screening data for (4-Methylcyclohexyl)(2-methylphenyl)methanone, its pharmacological profile remains entirely speculative.

Future research on this compound would need to address the following fundamental questions:

  • Synthesis and Characterization: The immediate priority is the successful synthesis, purification, and full analytical characterization of the molecule to establish a verifiable reference standard.

  • Biological Screening: Once a pure sample is obtained, it could be subjected to a broad range of in vitro biological assays to identify any potential therapeutic activities.

  • Toxicological Evaluation: Preliminary cytotoxicity and other toxicological assessments would be essential before any further development could be considered.

Conclusion

(4-Methylcyclohexyl)(2-methylphenyl)methanone represents a void in the landscape of chemical knowledge. While its structure is simple and its synthesis appears feasible through established methods, the lack of published experimental data means that it is, for all practical purposes, an uncharacterized molecule. This whitepaper has outlined the theoretical groundwork for its synthesis and analysis, providing a starting point for researchers who may have an interest in exploring this and other under-documented chemical entities. For those in the field of drug development, it is a clear indication that any consideration of this compound for biological applications would require a foundational research effort, starting from the most basic chemical synthesis and characterization.

References

Due to the lack of specific literature for (4-Methylcyclohexyl)(2-methylphenyl)methanone, this section provides references to general methods and principles discussed in this whitepaper.

  • Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2008). Friedel-Crafts and Related Reactions. John Wiley & Sons. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: PubChem Database Entry for (4-Methylcyclohexyl)(2-methylphenyl)methanone Source: National Center for Biotechnology Information. URL: A specific entry with detailed information is not available, but the compound can be searched by its CAS number (1249300-05-7) for basic identifiers.
Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS 1249300-05-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a chemical compound with the CAS number 12...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a chemical compound with the CAS number 1249300-05-7. While experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents well-founded predictions for its physicochemical properties, spectroscopic data, and a plausible synthetic route. The structural similarity of this compound to intermediates used in the development of therapeutic agents, such as SGLT2 inhibitors, suggests its potential relevance in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this and related molecules.

Introduction and Potential Significance

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a diaryl ketone derivative featuring a substituted cyclohexyl ring and a tolyl group. The arrangement of these moieties suggests potential for this molecule to serve as a versatile scaffold in organic synthesis. Notably, structurally related compounds, such as (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, have been identified as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1] This association underscores the potential utility of the title compound as a building block in the development of novel therapeutic agents. This guide aims to bridge the current information gap by providing a detailed, albeit partially predictive, analysis of its chemical and physical characteristics.

Physicochemical Properties

PropertyPredicted Value/Information
CAS Number 1249300-05-7
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Boiling Point Estimated to be in the range of 300-350 °C at atmospheric pressure.
Melting Point If solid, likely to have a low melting point, estimated in the range of 25-50 °C.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.
LogP (Octanol/Water Partition Coefficient) Estimated to be in the range of 4.0-5.0, indicating a high degree of lipophilicity.

These predictions are derived from the compound's chemical structure, which includes a nonpolar 4-methylcyclohexyl group and a slightly polar 2-methylphenyl ketone moiety.

Proposed Synthesis Route: Friedel-Crafts Acylation

A logical and well-established method for the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation of toluene with 4-methylcyclohexanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products toluene Toluene product (4-Methylcyclohexyl)(2-methylphenyl)methanone toluene->product acyl_chloride 4-Methylcyclohexanecarbonyl Chloride acyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product hcl HCl

Caption: Proposed synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Step-by-Step Experimental Protocol (Proposed)
  • Preparation of the Acylium Ion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a solution of 4-methylcyclohexanecarbonyl chloride (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at 0 °C.

  • Acylation Reaction: Toluene (1.5-2.0 equivalents) is then added dropwise to the stirred suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended). The methyl group on toluene is an ortho, para-director; therefore, a mixture of the ortho and para isomers is expected. The ortho isomer is the target compound.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ortho-isomer, (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Predicted Spectroscopic Data for Structural Elucidation

For unambiguous characterization, a combination of spectroscopic techniques is essential. The following are predicted data for (4-Methylcyclohexyl)(2-methylphenyl)methanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Protons (7.1-7.8 ppm): A complex multiplet corresponding to the four protons on the 2-methylphenyl ring. The proximity of the carbonyl group and the methyl group will influence their chemical shifts.

  • Cyclohexyl Protons (1.0-2.5 ppm): A series of complex multiplets for the protons on the 4-methylcyclohexyl ring. The proton attached to the carbon bearing the methyl group will likely appear as a distinct multiplet.

  • Methyl Protons (Aromatic) (2.2-2.4 ppm): A singlet corresponding to the three protons of the methyl group on the phenyl ring.

  • Methyl Protons (Cyclohexyl) (0.8-1.0 ppm): A doublet corresponding to the three protons of the methyl group on the cyclohexyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Carbonyl Carbon (~195-205 ppm): A singlet for the ketone carbonyl carbon.

  • Aromatic Carbons (~125-140 ppm): Six distinct signals for the carbons of the 2-methylphenyl ring.

  • Cyclohexyl Carbons (~25-50 ppm): Signals corresponding to the carbons of the 4-methylcyclohexyl ring.

  • Methyl Carbons (~20-25 ppm): Two distinct signals for the methyl carbons on the aromatic and cyclohexyl rings.

IR (Infrared) Spectroscopy
  • C=O Stretch (Ketone) (~1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.

  • C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Absorption bands for the C-H bonds of the phenyl ring.

  • C-H Stretch (Aliphatic) (~2850-2960 cm⁻¹): Strong absorption bands for the C-H bonds of the cyclohexyl and methyl groups.

  • C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several bands of variable intensity.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 216.32.

  • Major Fragmentation Pathways:

    • Loss of the 4-methylcyclohexyl radical to give a fragment at m/z = 119 (C₈H₇O⁺).

    • Loss of the 2-methylphenyl radical to give a fragment at m/z = 97 (C₇H₁₃⁺).

    • Further fragmentation of the aromatic portion.

G compound (4-Methylcyclohexyl)(2-methylphenyl)methanone (m/z = 216) frag1 Loss of C₇H₁₃ (4-methylcyclohexyl radical) compound->frag1 MS/MS frag2 Loss of C₈H₇O (2-methylbenzoyl radical) compound->frag2 MS/MS ion1 C₈H₇O⁺ (m/z = 119) frag1->ion1 ion2 C₇H₁₃⁺ (m/z = 97) frag2->ion2

Sources

Foundational

(4-Methylcyclohexyl)(2-methylphenyl)methanone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a substituted benzophenone derivative. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a substituted benzophenone derivative. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates its fundamental chemical properties, a proposed synthetic route based on established organic chemistry principles, and predicted analytical data. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules in fields such as medicinal chemistry and materials science.

Nomenclature and Chemical Structure

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a diaryl ketone featuring a 4-methylcyclohexyl group and a 2-methylphenyl (o-tolyl) group attached to a central carbonyl moiety.

  • Common Name: (4-Methylcyclohexyl)(2-methylphenyl)methanone

  • Synonyms: (4-Methylcyclohexyl)(o-tolyl)methanone

  • CAS Number: 1249300-05-7[1]

  • Molecular Formula: C₁₅H₂₀O[1]

  • Molecular Weight: 216.32 g/mol [1]

IUPAC Name

Based on the principles of chemical nomenclature, the formal IUPAC name for this compound is (4-methylcyclohexyl)(2-methylphenyl)methanone . This name clearly defines the connectivity of the constituent parts: the "methanone" indicates the ketone functional group, and the parenthetical groups specify the substituents attached to the carbonyl carbon.

Chemical Structure

The chemical structure of (4-Methylcyclohexyl)(2-methylphenyl)methanone is depicted below. The cyclohexyl ring can exist in stereoisomeric forms (cis and trans) depending on the relative orientation of the methyl group and the bond to the carbonyl carbon. The chair conformation is the most stable arrangement for the cyclohexyl ring.

SMILES (Simplified Molecular-Input Line-Entry System): O=C(C1CCC(C)CC1)C2=CC=CC=C2C[1]

Caption: 2D Structure of (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueUnit
Boiling Point~350-370°C
Melting Point~60-80°C
LogP (Octanol-Water Partition Coefficient)~5.5
Water SolubilityLow

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation of toluene with 4-methylcyclohexanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; therefore, the acylation is expected to yield a mixture of ortho and para isomers. The ortho isomer, (4-Methylcyclohexyl)(2-methylphenyl)methanone, can then be separated from the para isomer by chromatographic techniques.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation and Product Formation 4-Methylcyclohexanecarbonyl_chloride 4-Methylcyclohexanecarbonyl chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 4-Methylcyclohexanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Toluene Toluene Acylium_ion_complex->Toluene Sigma_complex Arenium Ion (Sigma Complex) Toluene->Sigma_complex + Acylium Ion Product (4-Methylcyclohexyl)(2-methylphenyl)methanone + (para isomer) Sigma_complex->Product - H⁺ HCl HCl Product->HCl AlCl3_regen AlCl₃ (regenerated) Product->AlCl3_regen

Caption: Proposed workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and has not been optimized for this specific synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 4-Methylcyclohexanecarbonyl chloride

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser (fitted with a calcium chloride drying tube), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Dissolve 4-methylcyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Addition of Toluene: After the addition of the acyl chloride is complete, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for (4-Methylcyclohexyl)(2-methylphenyl)methanone. These are intended to aid in the identification of the compound and should be confirmed with experimental data.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of 7.1-7.4 ppm, exhibiting complex splitting patterns characteristic of an ortho-substituted benzene ring.

  • Cyclohexyl Protons: A series of broad multiplets in the range of 1.0-2.0 ppm.

  • Methyl Protons (Phenyl): A singlet at approximately 2.3 ppm.

  • Methyl Protons (Cyclohexyl): A doublet at approximately 0.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around 200 ppm.

  • Aromatic Carbons: Signals in the range of 125-140 ppm.

  • Cyclohexyl Carbons: Signals in the range of 25-45 ppm.

  • Methyl Carbon (Phenyl): A signal around 20 ppm.

  • Methyl Carbon (Cyclohexyl): A signal around 22 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹, characteristic of a diaryl ketone.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 216.

  • Major Fragmentation Peaks: Fragments corresponding to the loss of the cyclohexyl group, the methylcyclohexyl group, and the tolyl group. Key fragments would be expected at m/z = 119 (tolylcarbonyl cation) and m/z = 91 (tropylium ion).

Potential Applications and Biological Activity

The benzophenone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The specific substitution pattern of (4-Methylcyclohexyl)(2-methylphenyl)methanone, particularly the ortho-methyl group on the phenyl ring, may influence its conformational flexibility and interaction with biological targets.

While no specific biological activity has been reported for this compound, its structural similarity to other pharmacologically active benzophenones suggests that it could be a candidate for screening in various drug discovery programs. The lipophilic nature of the 4-methylcyclohexyl group may enhance its ability to cross cell membranes. Further research is warranted to explore the potential therapeutic applications of this molecule.

Safety and Handling

No specific toxicity data is available for (4-Methylcyclohexyl)(2-methylphenyl)methanone. As with any chemical of unknown toxicity, it should be handled with appropriate care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a structurally interesting benzophenone derivative for which there is a notable absence of published experimental data. This guide has provided a comprehensive theoretical framework for its study, including its nomenclature, structure, a plausible and detailed synthetic protocol via Friedel-Crafts acylation, and predicted analytical data. It is our hope that this document will serve as a valuable starting point for researchers to synthesize and characterize this compound, thereby enabling the exploration of its potential applications in medicinal chemistry and other scientific disciplines. Experimental verification of the predicted data is a crucial next step in advancing the understanding of this molecule.

References

  • (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2850. [Link]

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., & Thakellapalli, H. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85–92. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20086–20095. [Link]

  • Phetxung, A., & Riddell, M. C. (2015). Physicochemical Parameters for (4-Methylcyclohexyl)methanol (means ± standard error for experimental measurements). ResearchGate. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Sci-Hub. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. [Link]

  • Methanone, (4-methylphenyl)phenyl-. NIST WebBook. [Link]

  • Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Cheméo. [Link]

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  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • (4-methylphenyl)(phenyl)methanone. ChemSynthesis. [Link]

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  • RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. ScienceDirect. [Link]

  • 4-Methyl cyclohexyl ketone. PubChem. [Link]

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  • (1-Methylcyclohexyl)(phenyl)methanone. PubChem. [Link]

  • Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. PubChem. [Link]

  • Cyclohexyl[4'-(dimethylamino)(1,1'-biphenyl)-2-yl]methanone. SpectraBase. [Link]

  • Methanone, (4-methylphenyl)(2,4,5-trimethylphenyl)-. SpectraBase. [Link]

  • Methanone, [2-hydroxy-4,6-bis(methoxymethoxy)-3-methylphenyl]phenyl-. SpectraBase. [Link]

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Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)(2-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a substituted benzophenone derivative. While specif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a substituted benzophenone derivative. While specific research on this exact molecule is limited, its structural motifs—a substituted cyclohexyl ring and a substituted aromatic ketone—are of significant interest in medicinal chemistry and materials science. This document synthesizes established chemical principles to detail its structure, a robust synthetic pathway, predicted spectroscopic characteristics for structural verification, and potential avenues for its application in research and development.

Molecular Structure and Identification

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a ketone featuring a 4-methylcyclohexyl group and a 2-methylphenyl (o-tolyl) group attached to a central carbonyl carbon. The presence of two methyl groups and a flexible cyclohexyl ring introduces specific stereochemical and conformational properties that can influence its biological activity and material properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name (4-Methylcyclohexyl)(2-methylphenyl)methanone-
CAS Number 1249300-05-7BLDpharm
Molecular Formula C₁₅H₂₀O-
Molecular Weight 216.32 g/mol BLDpharm
SMILES String O=C(C1CCC(C)CC1)C2=CC=CC=C2CBLDpharm

Synthetic Protocol: Friedel-Crafts Acylation

The most logical and established method for the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation.[1][2] This powerful electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[3]

Rationale and Mechanistic Insight

The reaction proceeds through the generation of a highly electrophilic acylium ion from 4-methylcyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] Toluene (methylbenzene) serves as the aromatic substrate. The acylium ion is then attacked by the electron-rich toluene ring.

The methyl group on the toluene ring is an ortho-, para-directing activator. However, in Friedel-Crafts acylation, the acylation often occurs predominantly at the para-position due to steric hindrance from the bulky acylating agent and the catalyst complex.[4][5] To achieve the desired ortho-acylation, specific reaction conditions or a different synthetic strategy might be required, though some ortho-product is expected. For the purpose of this guide, we will outline the general procedure which will likely yield a mixture of ortho and para isomers, with the para isomer being the major product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 4-Methylcyclohexanecarbonyl Chloride Complex Activated Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Toluene Toluene (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Toluene->SigmaComplex + Acylium Ion Product (4-Methylcyclohexyl)(2-methylphenyl)methanone + Isomers SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Workflow

This protocol is a self-validating system, where successful synthesis and purification are confirmed by the spectroscopic characterization outlined in Section 3. Anhydrous conditions are critical as Lewis acid catalysts are highly moisture-sensitive.[6]

Materials and Reagents:

  • 4-Methylcyclohexanecarbonyl chloride

  • Toluene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[7]

  • Acyl Chloride Addition: Dissolve 4-methylcyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.[3]

  • Toluene Addition: After the complete addition of the acyl chloride, add anhydrous toluene (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[8]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, likely a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0°C) Catalyst 2. Suspend AlCl₃ in DCM Setup->Catalyst Acyl_Add 3. Add 4-Methylcyclohexanecarbonyl Chloride dropwise Catalyst->Acyl_Add Toluene_Add 4. Add Toluene dropwise Acyl_Add->Toluene_Add React 5. Warm to RT (Monitor by TLC) Toluene_Add->React Workup 6. Quench with Ice/HCl React->Workup Extract 7. Extract with DCM Workup->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry and Concentrate Wash->Dry Purify 10. Purify by Column Chromatography Dry->Purify

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3060-3020MediumC-H stretch (Aromatic)Characteristic of C-H bonds on the phenyl ring.
~2925, ~2850StrongC-H stretch (Aliphatic)Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the cyclohexyl and tolyl moieties.
~1685 Strong C=O stretch (Ketone) Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[10][11]
~1600, ~1480Medium-WeakC=C stretch (Aromatic)Skeletal vibrations of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic, cyclohexyl, and methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.2Multiplet4HAr-HProtons on the 2-methylphenyl ring. The ortho-substitution will lead to a complex splitting pattern.
~3.2-2.8Multiplet1HCyclohexyl CH-C=OThe proton on the carbon adjacent to the carbonyl is deshielded.
~2.3Singlet3HAr-CH₃Protons of the methyl group on the aromatic ring.
~1.9-1.2Multiplet9HCyclohexyl CH₂, CHRemaining protons on the cyclohexyl ring.
~0.9Doublet3HCyclohexyl-CH₃Protons of the methyl group on the cyclohexyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the number of distinct carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~204 C=O Ketone carbonyl carbons typically appear in this downfield region.[9]
~138-125Ar-CCarbons of the 2-methylphenyl ring.
~45Cyclohexyl CH-C=OThe carbon adjacent to the carbonyl is shifted downfield.
~35-25Cyclohexyl CH₂, CHOther carbons of the cyclohexyl ring.
~22Ar-CH₃Aromatic methyl carbon.
~21Cyclohexyl-CH₃Aliphatic methyl carbon.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak is expected at m/z = 216, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[12]

    • Loss of the cyclohexyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring would result in a prominent peak at m/z = 119, corresponding to the [CH₃C₆H₄CO]⁺ acylium ion.

    • Loss of the tolyl group: Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to a peak at m/z = 125, corresponding to the [CH₃C₆H₁₀CO]⁺ acylium ion.

MS_Fragmentation Parent Parent Ion (m/z = 216) Fragment1 [Tolyl-C=O]⁺ (m/z = 119) Parent->Fragment1 α-cleavage Fragment2 [Cyclohexyl-C=O]⁺ (m/z = 125) Parent->Fragment2 α-cleavage Radical1 • 4-Methylcyclohexyl Radical Parent->Radical1 Radical2 • 2-Methylphenyl Radical Parent->Radical2

Caption: Predicted Mass Spectrometry Fragmentation.

Potential Applications and Research Directions

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities.[13][14] These activities include antibacterial, anti-inflammatory, anticancer, and antiviral properties.[15]

The specific combination of a substituted cyclohexyl moiety and a tolyl group in (4-Methylcyclohexyl)(2-methylphenyl)methanone suggests several potential areas for investigation:

  • Drug Discovery: The molecule could be screened for various biological activities, particularly as an anti-inflammatory or anticancer agent, leveraging the known properties of the benzophenone core.[13][16] The lipophilic cyclohexyl group may enhance membrane permeability, a desirable property in drug candidates.

  • Asymmetric Synthesis: The ketone functionality can be a handle for further stereoselective transformations, such as reduction to a chiral alcohol, which could be a building block for more complex chiral molecules.

  • Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymer chemistry. The specific substitution pattern of this molecule could influence its photochemical properties, making it a candidate for new polymer formulations.

Conclusion

(4-Methylcyclohexyl)(2-methylphenyl)methanone represents an interesting, albeit understudied, chemical entity. This guide provides a robust framework for its synthesis via Friedel-Crafts acylation and its structural confirmation through a suite of spectroscopic techniques. By grounding the discussion in established chemical principles and providing detailed, actionable protocols, we empower researchers to synthesize, characterize, and explore the potential of this molecule in their respective fields. The foundational data and methodologies presented herein serve as a launchpad for future investigations into the biological and material properties of this and related substituted benzophenones.

References

  • Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Sharma, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Retrieved from [Link]

  • University of West Indies. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Singh, R., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances. Retrieved from [Link]

  • Kumar, A., et al. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2016). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Grignard Synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone

Introduction: The Strategic Synthesis of a Novel Ketone (4-Methylcyclohexyl)(2-methylphenyl)methanone is a chemical entity with potential applications in medicinal chemistry and materials science, owing to its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of a Novel Ketone

(4-Methylcyclohexyl)(2-methylphenyl)methanone is a chemical entity with potential applications in medicinal chemistry and materials science, owing to its unique structural combination of a substituted alicyclic ring and an aryl group. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a versatile and powerful method for the synthesis of such ketones.[1] However, the direct reaction of a Grignard reagent with a highly reactive electrophile like an acyl chloride is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2]

To circumvent this challenge, this guide details a robust and reliable protocol centered on the use of a Weinreb amide, specifically N-methoxy-N-methyl-4-methylcyclohexanecarboxamide. The Weinreb amide serves as an exemplary acylating agent that, upon reaction with the Grignard reagent, forms a stable tetrahedral intermediate. This intermediate resists further nucleophilic attack until acidic workup, thus ensuring the selective formation of the desired ketone.[3] This methodology offers superior control and typically results in higher yields of the target ketone compared to traditional approaches.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the synthesis of the Weinreb amide precursor, the subsequent Grignard reaction to yield (4-Methylcyclohexyl)(2-methylphenyl)methanone, and detailed protocols for purification and characterization.

Reaction Pathway Overview

The synthesis is a two-step process starting from 4-methylcyclohexanecarboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding Weinreb amide. The second step is the Grignard reaction between the Weinreb amide and 2-tolylmagnesium bromide.

Reaction_Pathway 4-Methylcyclohexanecarboxylic Acid 4-Methylcyclohexanecarboxylic Acid N-methoxy-N-methyl-4-methylcyclohexanecarboxamide N-methoxy-N-methyl-4-methylcyclohexanecarboxamide 4-Methylcyclohexanecarboxylic Acid->N-methoxy-N-methyl-4-methylcyclohexanecarboxamide 1. SOCl2 2. HN(OMe)Me*HCl, Base (4-Methylcyclohexyl)(2-methylphenyl)methanone (4-Methylcyclohexyl)(2-methylphenyl)methanone N-methoxy-N-methyl-4-methylcyclohexanecarboxamide->(4-Methylcyclohexyl)(2-methylphenyl)methanone 1. 2-Tolylmagnesium Bromide, THF 2. H3O+ workup

Caption: Overall synthetic route to (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Experimental Protocols

PART 1: Synthesis of N-methoxy-N-methyl-4-methylcyclohexanecarboxamide (Weinreb Amide)

This protocol first converts the carboxylic acid to an acid chloride, which is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Methylcyclohexanecarboxylic acid142.20507.11 g
Thionyl chloride (SOCl₂)118.97755.5 mL
Dichloromethane (DCM), anhydrous84.93-100 mL
N,O-Dimethylhydroxylamine HCl97.54605.85 g
Triethylamine (TEA)101.1915020.9 mL
Saturated aqueous NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-methylcyclohexanecarboxylic acid (7.11 g, 50 mmol) and anhydrous dichloromethane (100 mL).

    • Slowly add thionyl chloride (5.5 mL, 75 mmol) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the reaction mixture to cool to room temperature.

  • Weinreb Amide Synthesis:

    • In a separate 500 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol) in anhydrous dichloromethane (50 mL).

    • Cool this suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (20.9 mL, 150 mmol) to the suspension with vigorous stirring.

    • To this cooled mixture, add the previously prepared acid chloride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-4-methylcyclohexanecarboxamide.

PART 2: Grignard Synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone

This protocol details the core Grignard reaction between the synthesized Weinreb amide and commercially available 2-tolylmagnesium bromide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-methoxy-N-methyl-4-methylcyclohexanecarboxamide185.28203.71 g
2-Tolylmagnesium bromide (2.0 M in diethyl ether)195.342412 mL
Tetrahydrofuran (THF), anhydrous72.11-80 mL
Saturated aqueous NH₄Cl solution--As needed
Diethyl ether74.12-As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-methoxy-N-methyl-4-methylcyclohexanecarboxamide (3.71 g, 20 mmol) and dissolve it in anhydrous tetrahydrofuran (80 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add the 2-tolylmagnesium bromide solution (12 mL of 2.0 M solution in diethyl ether, 24 mmol) to the stirred Weinreb amide solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting amide.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (4-Methylcyclohexyl)(2-methylphenyl)methanone.

Experimental Workflow Diagram

Grignard_Workflow cluster_0 Weinreb Amide Synthesis cluster_1 Grignard Reaction Start_Amide Dissolve Carboxylic Acid in Anhydrous DCM Add_SOCl2 Add Thionyl Chloride, Reflux 2h Start_Amide->Add_SOCl2 Combine Add Acid Chloride Solution to Amine Mixture at 0°C Add_SOCl2->Combine Prep_Amine Prepare N,O-Dimethylhydroxylamine HCl and TEA in DCM at 0°C Prep_Amine->Combine React_Amide Warm to RT, Stir 4h Combine->React_Amide Workup_Amide Aqueous Workup (NaHCO3, Brine) React_Amide->Workup_Amide Purify_Amide Column Chromatography Workup_Amide->Purify_Amide Start_Grignard Dissolve Weinreb Amide in Anhydrous THF at 0°C Purify_Amide->Start_Grignard Add_Grignard Add 2-Tolylmagnesium Bromide Dropwise at 0°C Start_Grignard->Add_Grignard React_Grignard Warm to RT, Stir 2h Add_Grignard->React_Grignard Workup_Grignard Quench with NH4Cl (aq), Aqueous Workup React_Grignard->Workup_Grignard Purify_Ketone Column Chromatography Workup_Grignard->Purify_Ketone Final_Product (4-Methylcyclohexyl)(2-methylphenyl)methanone Purify_Ketone->Final_Product

Caption: Detailed experimental workflow for the synthesis of the target ketone.

Safety, Handling, and Troubleshooting

Safety Precautions:

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[4] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere.[5] Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[6]

Troubleshooting:

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware or solvent; inactive magnesiumEnsure all glassware is flame-dried and solvents are rigorously dried. Use freshly prepared or titrated Grignard reagent.
Low yield of ketoneIncomplete reaction; decomposition of productExtend reaction time; ensure proper temperature control during Grignard addition and workup.
Presence of tertiary alcohol byproductUse of a more reactive acylating agent (e.g., acyl chloride)The use of the Weinreb amide is specifically to prevent this. Ensure the purity of the Weinreb amide starting material.

Characterization

The final product, (4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS No. 1249300-05-7), should be characterized to confirm its identity and purity.[7]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The protocol outlined in this document provides a reliable and high-yielding method for the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone. By employing a Weinreb amide intermediate, the common issue of over-addition in Grignard reactions with acyl derivatives is effectively mitigated. This approach offers a robust and scalable solution for the synthesis of this and other structurally related ketones, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • Chemistry LibreTexts. (2021, May 24). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

  • Clark, J. (2023, July). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Quora. (n.d.). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Weinreb ketone synthesis. Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of (4-Methylcyclohexyl)(2-methylphenyl)methanone via Automated Flash Column Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a key intermediate in pharmaceutical research and development. The me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a key intermediate in pharmaceutical research and development. The methodology centers on the principles of normal-phase flash column chromatography, a technique prized for its efficiency and scalability. We will delve into the rationale behind parameter selection, from mobile phase optimization using Thin Layer Chromatography (TLC) to the execution of the preparative separation. This guide is designed to equip researchers, scientists, and drug development professionals with a robust, self-validating system for obtaining this aryl ketone at purities exceeding 98%, ensuring the integrity of downstream applications.

Foundational Principles: The Basis of Separation

The successful purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone hinges on the principles of adsorption chromatography. In this technique, components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[1][2]

  • The Stationary Phase: For this application, we utilize silica gel (SiO₂), a highly porous and polar adsorbent.[3] Its surface is rich in silanol groups (-SiOH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[3]

  • The Analyte: (4-Methylcyclohexyl)(2-methylphenyl)methanone possesses a moderately polar ketone functional group (C=O) and two non-polar hydrocarbon moieties (a methyl-substituted cyclohexyl ring and a tolyl group). This duality in its structure means its interaction with the stationary phase can be finely tuned.

  • The Mobile Phase (Eluent): A liquid solvent or a mixture of solvents, the mobile phase flows through the stationary phase. Its primary role is to compete with the analyte for the binding sites on the silica gel.[2] By carefully selecting the polarity of the mobile phase, we can control the elution speed of the target compound. A less polar mobile phase will result in stronger adsorption of the analyte to the silica and slower elution, while a more polar mobile phase will accelerate its movement down the column.

The core principle is an equilibrium of interactions: the analyte partitions between being adsorbed to the stationary phase and dissolved in the mobile phase.[2][4] Less polar impurities will have a weaker affinity for the polar silica gel and will be carried through the column more quickly by a non-polar mobile phase. Conversely, more polar impurities will adhere more strongly to the silica and elute later. Our target ketone, being of intermediate polarity, will elute between these extremes.

Pre-Purification Analysis: Method Development with TLC

Before committing the bulk of a crude sample to a preparative column, it is imperative to develop an optimal separation method using Thin Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for column chromatography, allowing for the efficient screening of mobile phase compositions.[5] The principle remains the same: separation based on polarity on a silica-coated plate.[5]

The goal is to identify a solvent system where the target compound, (4-Methylcyclohexyl)(2-methylphenyl)methanone, exhibits a Retention Factor (Rƒ) value between 0.3 and 0.4. This range typically ensures good resolution from impurities and a practical elution volume in the subsequent column separation.

Protocol for TLC Method Development:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-screened mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to ascend the plate via capillary action.[6]

  • Visualization: Once the solvent front is approximately 1 cm from the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or p-anisaldehyde solution may be necessary.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the mobile phase by varying the ratio of the solvents until the desired Rƒ for the target compound is achieved. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rƒ values of all components.

Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone from a crude reaction mixture using a standard flash chromatography setup.

Materials and Equipment
Category Item Specifications
Stationary Phase Silica GelFlash Chromatography Grade, 40-63 µm particle size
Solvents Hexanes, Ethyl Acetate, DichloromethaneHPLC Grade or Distilled
Apparatus Glass Chromatography ColumnAppropriate size for sample quantity (e.g., 40 mm diameter for 1-2 g)
Stopcock, Funnel, BeakersStandard laboratory glassware
Test Tubes / Fraction CollectorFor collecting eluted fractions
TLC Plates and ChamberSilica gel on aluminum or glass backing
Rotary EvaporatorFor solvent removal
Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method) The slurry method is superior for achieving a homogenous, air-free packed bed, which is critical for high-resolution separation.[2][7]

  • Securely clamp the column in a vertical position. Ensure the stopcock is closed.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (1-2 cm) layer of sand to create an even base.[7]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to encourage even settling and the release of any trapped air bubbles.[7]

  • Add more mobile phase as the silica settles, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.[8]

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended as it leads to a more concentrated initial band, resulting in better separation and preventing issues with sample solubility in the mobile phase.[9]

  • Dissolve the crude (4-Methylcyclohexyl)(2-methylphenyl)methanone sample in a minimal amount of a volatile solvent (e.g., dichloromethane).[10]

  • Add a small amount of silica gel (approximately 2-3 times the sample weight) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

  • Gently overlay the sample layer with another thin (1-2 cm) layer of sand to protect the surface from disturbance during solvent addition.[9]

Step 3: Elution and Fraction Collection A gradient elution strategy is often most effective, starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the target compound and then any highly polar impurities.

  • Carefully add the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to the column.

  • Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a drop rate of a few drops per second is typical). The optimal flow rate is a balance; too slow leads to band broadening via diffusion, while too fast prevents proper equilibration.[9]

  • Begin collecting the eluent in sequentially numbered test tubes or vials.

  • Gradually increase the polarity of the mobile phase as the separation progresses (e.g., move from 5% to 10% to 15% Ethyl Acetate in Hexanes). The specific gradient will be informed by the initial TLC analysis.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

Step 4: Product Isolation

  • Using the TLC results, identify all fractions containing the pure (4-Methylcyclohexyl)(2-methylphenyl)methanone.

  • Combine these pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.[10]

  • Place the product under high vacuum to remove any residual solvent.

  • Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Summary of Chromatographic Parameters
ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel (40-63 µm)High surface area and polarity suitable for separating moderately polar ketones.[3]
Mobile Phase Ethyl Acetate / Hexanes GradientOffers a wide polarity range, low viscosity, and UV transparency. The gradient allows for efficient elution of compounds with varying polarities.
Initial Eluent 2-5% Ethyl Acetate in HexanesTo elute highly non-polar impurities first.
Elution of Product 5-20% Ethyl Acetate in HexanesThis range typically corresponds to an Rƒ of 0.3-0.4 for aryl ketones.
Loading Method Dry LoadingEnsures a narrow sample band and sharp peaks, leading to better resolution.[9]
Monitoring TLC with UV (254 nm)The aromatic ring in the molecule allows for easy visualization under UV light.

Visual Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Method Development cluster_run Phase 2: Separation & Isolation cluster_final Phase 3: Final Product TLC TLC Analysis to Find Optimal Mobile Phase (Rf ≈ 0.3-0.4) Pack Pack Column with Silica (Slurry Method) TLC->Pack DryLoad Prepare Sample (Dry Loading Method) Pack->DryLoad Elute Elute with Gradient (Hexanes -> EtOAc) DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure (4-Methylcyclohexyl) (2-methylphenyl)methanone Evaporate->Product

Caption: Workflow for the purification of the target ketone.

Troubleshooting Guide

Effective troubleshooting requires a logical approach to diagnose and solve common chromatographic issues.[11][12]

G cluster_causes cluster_solutions Start Problem Observed Cause1 Poor Separation (Overlapping Bands) Start->Cause1 Cause2 Compound Stuck on Column Start->Cause2 Cause3 Streaking / Tailing of Bands Start->Cause3 Cause4 Cracked Silica Bed Start->Cause4 Sol1 - Use a shallower solvent gradient - Check sample load (reduce if overloaded) - Ensure proper column packing Cause1->Sol1 Sol2 - Increase mobile phase polarity significantly - Check compound stability on silica (perform 2D TLC) Cause2->Sol2 Sol3 - Ensure sample is fully dissolved during loading - Check for sample overloading - Use dry loading method Cause3->Sol3 Sol4 - Never let solvent level drop below silica surface - Repack the column Cause4->Sol4

Caption: A logical guide for troubleshooting common issues.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone. By leveraging systematic method development with TLC and employing best practices for flash column chromatography, such as the slurry packing and dry loading techniques, researchers can reliably achieve high levels of purity. The outlined troubleshooting guide further equips scientists to address common challenges, ensuring a robust and reproducible purification workflow critical for the advancement of chemical and pharmaceutical research.

References

  • Meng, F. et al. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o429. Available at: [Link]

  • Google Patents. (1991). Preparation of 4-methyl-2-cyclohexylphenol. US4990687A.
  • Sorbead India. (2023). Silica Gel for Column Chromatography. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work? YouTube. Available at: [Link]

  • University of Oxford. (n.d.). How to run column chromatography. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]

  • NIST WebBook. (n.d.). Methanone, (4-methylphenyl)phenyl-. Available at: [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Calgary. (n.d.). Column chromatography. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Methanone, cyclopentylphenyl-. Available at: [Link]

  • European Patent Office. (2019). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY. EP 3686593 A1. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl cyclohexyl ketone. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • The Biology Notes. (2022). Gel Filtration Chromatography- Definition, Principle, Types, Parts, Steps, Uses. Available at: [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Available at: [Link]

  • USGS Publications Warehouse. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

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Sources

Method

Application Note: Protocol for the Purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone via Recrystallization

Abstract This document provides a comprehensive guide for the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a ketone of interest in synthetic chemistry and drug development. In the absence of established...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone, a ketone of interest in synthetic chemistry and drug development. In the absence of established specific recrystallization parameters for this compound, this application note presents a systematic protocol for the rational selection of an optimal solvent system. It further details a robust, step-by-step recrystallization procedure designed to yield high-purity crystalline material. The methodologies described herein are grounded in established principles of crystallization and are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[1][3] This temperature-dependent solubility gradient allows for the separation of the desired compound from impurities that are either highly soluble or insoluble under these conditions.

(4-Methylcyclohexyl)(2-methylphenyl)methanone possesses both non-polar (cyclohexyl and methylphenyl groups) and moderately polar (ketone) functionalities. This structural duality necessitates a careful and empirical approach to solvent selection to achieve efficient purification. This guide, therefore, emphasizes a preliminary solvent screening phase as a critical first step towards a successful recrystallization.

Health and Safety Precautions

All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coats, and appropriate gloves, must be worn at all times. Care should be taken when heating flammable organic solvents.

Materials and Equipment

  • Crude (4-Methylcyclohexyl)(2-methylphenyl)methanone

  • Erlenmeyer flasks (various sizes)

  • Test tubes

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Candidate recrystallization solvents (see Table 1)

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases: Solvent Screening and the main Recrystallization Procedure.

Phase 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1][4] The ideal solvent should meet the following criteria:

  • The compound of interest is highly soluble at the solvent's boiling point.

  • The compound of interest has low solubility at room temperature or below.

  • Impurities are either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent is chemically inert towards the compound.[3]

  • The solvent has a relatively low boiling point for easy removal during the drying step.[4]

Based on the structure of (4-Methylcyclohexyl)(2-methylphenyl)methanone and common practices for recrystallizing ketones and benzophenone derivatives, a range of solvents with varying polarities should be tested.[5][6][7]

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
HexaneNon-polar69May be suitable for dissolving non-polar impurities.
Ethyl AcetatePolar aprotic77Often a good solvent for compounds with moderate polarity.
AcetonePolar aprotic56The presence of a ketone group in the solvent may favor dissolution of the target ketone.[6]
IsopropanolPolar protic82A common and effective recrystallization solvent for a wide range of organic compounds.
EthanolPolar protic78Similar to isopropanol, widely used for recrystallization of ketones.[5][7]
WaterPolar protic100Unlikely to be a good single solvent due to the compound's non-polar character, but useful for solvent pairs.

Solvent Screening Procedure:

  • Place approximately 20-30 mg of crude (4-Methylcyclohexyl)(2-methylphenyl)methanone into a small test tube.

  • Add a few drops of the first candidate solvent at room temperature and agitate the mixture. Observe the solubility.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this procedure for each candidate solvent listed in Table 1.

  • If a single solvent does not provide satisfactory results, consider a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). In a binary system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.

Phase 2: Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general procedure that should be adapted based on the chosen solvent.

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Dissolve crude compound in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Cooling & Crystallization Allow solution to cool slowly A->C if no filtration B->C D 4. Crystal Collection Isolate crystals by vacuum filtration C->D E 5. Washing Rinse crystals with cold solvent D->E F 6. Drying Dry crystals to remove residual solvent E->F

Caption: A schematic overview of the key stages in the recrystallization process.

Step-by-Step Methodology:

  • Dissolution: Place the crude (4-Methylcyclohexyl)(2-methylphenyl)methanone in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen recrystallization solvent, enough to create a slurry. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.[1]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal.[2] Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper, and collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface of the crystals.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePossible CauseSuggested Solution
No crystals form on coolingToo much solvent was used; supersaturation not reached.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling outThe boiling point of the solvent is higher than the melting point of the compound; the solution is cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of a "poorer" solvent in which the compound is less soluble and allow it to cool slowly. Ensure the solution is not saturated at a temperature above the compound's melting point.
Low recovery of crystalsToo much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent. Ensure the filtration apparatus is hot. Allow for a longer cooling period in an ice bath.
Crystals are coloredColored impurities were not fully removed.Repeat the recrystallization process, ensuring the use of an adequate amount of activated charcoal during the decolorization step.

Conclusion

This application note provides a systematic and scientifically-grounded approach to the purification of (4-Methylcyclohexyl)(2-methylphenyl)methanone by recrystallization. By first conducting a thorough solvent screening, researchers can identify the optimal conditions for achieving high purity and yield. The detailed protocol and troubleshooting guide serve as a practical resource for scientists engaged in synthetic chemistry and drug development, enabling the reliable preparation of high-quality materials for further research.

References

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US8093432B2 - Processes for epimerizing cyclohexenyl ketones with subsequent aldol condensation to produce fragrance compounds.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • NIST WebBook. (n.d.). Methanone, (4-methylphenyl)phenyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Retrieved from [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). US2166584A - Purification of ketones.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • ACS Publications. (2026). Inorganic Chemistry Vol. 65 No. 3. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl(2-hydroxy-4-methylphenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Cyclopropylphenyl)-(4-methylcyclohexyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Application

Application Notes: (4-Methylcyclohexyl)(2-methylphenyl)methanone as a Key Intermediate in Pharmaceutical Synthesis

Abstract (4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS No. 1249300-05-7) is an aryl-alicyclic ketone that serves as a pivotal intermediate in the synthesis of complex molecular scaffolds for drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS No. 1249300-05-7) is an aryl-alicyclic ketone that serves as a pivotal intermediate in the synthesis of complex molecular scaffolds for drug discovery and development. Its unique structural architecture, featuring a substituted cyclohexyl ring and an ortho-substituted phenyl moiety, makes it a valuable precursor for creating chiral amines and alcohols. These downstream products are foundational building blocks for active pharmaceutical ingredients (APIs), particularly in the development of novel analgesics and other therapeutic agents. This guide provides a comprehensive overview of the synthesis of this ketone via Friedel-Crafts acylation and details its primary application in the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanamine through reductive amination, a critical transformation for generating versatile pharmaceutical scaffolds.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic value of (4-Methylcyclohexyl)(2-methylphenyl)methanone lies in its function as a prochiral ketone. The carbonyl group provides a reactive site for a variety of nucleophilic addition and condensation reactions, which are fundamental to modern API synthesis[1][2]. The presence of methyl groups on both the cyclohexyl and phenyl rings introduces specific steric and electronic properties that can be crucial for tuning the pharmacological activity and pharmacokinetic profile of a final drug candidate.

The ortho-methyl group on the phenyl ring, for instance, is a common feature in several classes of drugs, including angiotensin II receptor blockers (sartans), where it influences the conformation and receptor binding affinity[3]. The 4-methylcyclohexyl group provides a lipophilic and conformationally restricted aliphatic scaffold, a desirable feature for optimizing drug-target interactions and improving metabolic stability[4].

The primary utility of this ketone intermediate is its conversion into chiral amines and alcohols. The corresponding amine, (4-Methylcyclohexyl)(2-methylphenyl)methanamine, is commercially available as a "versatile small molecule scaffold," which strongly indicates that its synthesis from the parent ketone is a key application. Chiral amines are ubiquitous in pharmaceuticals, forming the backbone of countless APIs. The conversion of this ketone into such amines via reductive amination is therefore a critical pathway in drug development[5][6][7].

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing (4-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation of toluene with 4-methylcyclohexanecarbonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to generate a potent electrophile (an acylium ion)[8][9][10].

Mechanistic Rationale

The reaction proceeds in several steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-methylcyclohexanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methyl group of toluene is an ortho-, para-directing activator. Due to the steric bulk of the 4-methylcyclohexanecarbonyl group, the major product is the para-substituted isomer, with the ortho-isomer being the minor product. For the purpose of this guide, we are focused on the synthesis of the ortho-isomer, which would require separation from the major para-product, or a different synthetic strategy if high ortho-selectivity is needed (e.g., using a directing group). However, standard Friedel-Crafts acylation will produce a mixture where the desired ortho-product is present[9].

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic ring, yielding the final ketone product and HCl. The AlCl₃ catalyst is regenerated in the workup step.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 4-Methylcyclohexanecarbonyl Chloride AcyliumIon Acylium Ion Electrophile [R-C=O]⁺ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Toluene Toluene SigmaComplex Sigma Complex (Carbocation Intermediate) Toluene->SigmaComplex + Acylium Ion Product (4-Methylcyclohexyl) (2-methylphenyl)methanone SigmaComplex->Product - H⁺

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol: Synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.[8][11]

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (molar eq.)Quantity
4-Methylcyclohexanecarboxylic acid142.201.014.2 g
Thionyl Chloride (SOCl₂)118.971.210.0 mL (1.4 eq)
Anhydrous Aluminum Chloride (AlCl₃)133.341.114.7 g
Anhydrous Toluene92.145.048 mL
Anhydrous Dichloromethane (DCM)84.93-150 mL
6M Hydrochloric Acid (HCl)--100 mL
Saturated Sodium Bicarbonate (NaHCO₃)--100 mL
Brine (Saturated NaCl)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~10 g

Procedure:

Part A: Preparation of 4-Methylcyclohexanecarbonyl Chloride

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 4-methylcyclohexanecarboxylic acid (14.2 g, 0.1 mol).

  • Reaction: Slowly add thionyl chloride (10.0 mL, 0.14 mol) to the flask at room temperature.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Isolation: After cooling to room temperature, distill the excess thionyl chloride under reduced pressure. The crude 4-methylcyclohexanecarbonyl chloride is a colorless liquid and can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • Catalyst Suspension: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add the crude 4-methylcyclohexanecarbonyl chloride from Part A to the dropping funnel with 50 mL of anhydrous toluene. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto 200 g of crushed ice in a large beaker, followed by the slow addition of 100 mL of 6M HCl. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of ortho and para isomers. The desired (4-Methylcyclohexyl)(2-methylphenyl)methanone can be isolated from the major para-isomer via column chromatography on silica gel.

Primary Application: Synthesis of Chiral Amines via Reductive Amination

The most significant application of (4-Methylcyclohexyl)(2-methylphenyl)methanone is its role as a precursor to the corresponding primary amine, (4-Methylcyclohexyl)(2-methylphenyl)methanamine. This transformation is typically achieved via reductive amination, a robust and widely used method in pharmaceutical synthesis for forming C-N bonds[5][7][12].

Mechanistic Rationale & Stereochemical Considerations

Reductive amination is a one-pot process that combines two reactions:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine (or enamine) with the elimination of water. This step is typically acid-catalyzed.

  • Reduction: A reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, forming the final amine.

Causality of Reagent Choice: The choice of reducing agent is critical for the success of this reaction. A mild reducing agent is required that will selectively reduce the imine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate[5][12]. This selectivity prevents the wasteful reduction of the starting ketone to an alcohol byproduct.

The product amine contains two stereocenters, leading to the possibility of multiple diastereomers. Controlling the stereochemical outcome is a common challenge in medicinal chemistry. Enantioselective versions of this reaction can be performed using chiral catalysts or reagents to favor the formation of a single desired stereoisomer[6].

G Ketone (4-Methylcyclohexyl) (2-methylphenyl)methanone Imine Imine Intermediate Ketone->Imine + NH₃ / H⁺ - H₂O Amine (4-Methylcyclohexyl) (2-methylphenyl)methanamine (Building Block) Imine->Amine + [H] (e.g., NaBH₃CN)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting catalyst poisoning in (4-Methylcyclohexyl)(2-methylphenyl)methanone reactions

Technical Support Center: Catalyst Performance in Aromatic Ketone Synthesis Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Performance in Aromatic Ketone Synthesis

Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with catalyst efficacy and reaction performance. As your dedicated scientific resource, my goal is to provide not just procedural steps, but also the underlying causal logic to empower you to diagnose and resolve issues in your own work. We will explore the common pitfalls of catalyst deactivation in Friedel-Crafts acylation reactions and provide robust, field-proven methodologies for mitigation and recovery.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for (4-Methylcyclohexyl)(2-methylphenyl)methanone has dropped significantly after several successful runs. Is my catalyst poisoned?

A significant drop in yield is a classic symptom of catalyst deactivation, with poisoning being a primary suspect. Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by strong chemisorption of substances present in the reaction medium.[1][2] Unlike fouling or coking, which involves physical blockage, poisoning is a chemical interaction.[3] If you observe a gradual decline over multiple runs, it suggests the slow accumulation of a poison. A sudden failure, however, points to a gross contamination of a new batch of reactant or solvent.

Q2: What are the most common catalyst poisons for the Lewis acids (e.g., AlCl₃, FeCl₃) used in this synthesis?

In Friedel-Crafts acylations, Lewis acid catalysts are highly susceptible to substances that can act as Lewis bases. The most common poisons include:

  • Water: Reacts with Lewis acids like AlCl₃, hydrolyzing them into inactive species (e.g., aluminum hydroxides). This is often the most frequent cause of failure.[4]

  • Sulfur Compounds: Thiols, sulfides, and thiophenes, often found as impurities in aromatic solvents like toluene, can strongly coordinate with the metal center of the catalyst.[1][3][5]

  • Nitrogen Compounds: Amines, amides, and nitriles are strong Lewis bases that can form stable, inactive complexes with the catalyst.[2][3]

  • Oxygenated Compounds: Alcohols, ethers, and even excess product (ketones) can coordinate with the Lewis acid, although this is often reversible.[5] However, some oxygenates from solvent impurities (e.g., ethyl acetate in toluene) can be problematic.[6]

  • Heavy Metals: Trace amounts of metals like lead or arsenic can irreversibly poison catalyst sites.[5]

Q3: How can I differentiate between catalyst poisoning and other potential reaction failures?

This is a critical diagnostic question. While poisoning is common, other factors can mimic its effects. Consider the following:

  • Reaction Kinetics: If the reaction starts but fails to proceed to completion, it strongly suggests a stoichiometric poison that was consumed, leaving some catalyst active. If the reaction never initiates, it could be a dead catalyst or a complete absence of activation.

  • Purity of Starting Materials: Did you use a new bottle of reactant or solvent? Technical grade solvents, for instance, can contain inhibitors or impurities like benzene and other hydrocarbons that interfere with the reaction.[6][7]

  • Reaction Conditions: Inadequate temperature control or inefficient mixing can lead to poor yields. However, these issues are typically less likely to cause a complete shutdown of catalytic activity compared to poisoning.

  • Catalyst Handling: Lewis acids like anhydrous AlCl₃ are highly hygroscopic. Brief exposure to atmospheric moisture during weighing or transfer can be enough to deactivate a significant portion of the catalyst.

The workflow below provides a systematic approach to pinpointing the root cause.

Systematic Troubleshooting Guide

When faced with a failing reaction, a structured diagnostic approach is essential. The following guide, organized by symptom, will help you identify the root cause.

Symptom 1: Gradual Decline in Reaction Yield and/or Selectivity Over Several Batches

This pattern typically points to a slow-acting poison or the accumulation of byproducts that inhibit the catalyst (fouling).

Diagnostic Workflow:

  • Analyze Reactant Purity: Obtain samples from the batches of reactants (toluene, 4-methylcyclohexanecarbonyl chloride) and solvents used over the course of the declining yields. Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen for low-level organic impurities.

  • Check for Water Accumulation: Use Karl Fischer titration to quantify the water content in your reactants and solvents. Even ppm-level increases can have a cumulative effect.

  • Inspect the Catalyst: If using a solid or recoverable catalyst, analyze a sample of the spent catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify elements on the catalyst surface, such as sulfur or nitrogen, that are not part of its original composition.[8][9]

Symptom 2: Abrupt and Complete Reaction Failure

A sudden failure, especially after a history of success, almost always indicates a significant change in one of the input materials.

Diagnostic Workflow:

  • Quarantine New Reagents: Immediately isolate the most recently opened containers of reactants, solvents, and the catalyst itself.

  • Run a Control Experiment: Use a fresh, unopened batch of high-purity, anhydrous reactants and catalyst from a trusted supplier. If this control reaction is successful, it confirms the issue lies with your previous batch of materials.

  • Pinpoint the Contaminated Reagent: Systematically substitute one reagent at a time from the suspect batch into a reaction with known good materials. For example, use the suspect toluene with trusted acyl chloride and catalyst. This will isolate the source of the poison.

Visualizing the Diagnostic Process

The following diagram outlines a logical workflow for troubleshooting catalyst deactivation.

Troubleshooting_Workflow start Low Yield or Reaction Failure Observed check_history Is this a sudden failure or a gradual decline? start->check_history sudden Sudden Failure check_history->sudden Sudden gradual Gradual Decline check_history->gradual Gradual quarantine Quarantine new reagents. Run control experiment with trusted materials. sudden->quarantine analyze_spent Analyze spent catalyst from previous runs. (XPS, Elemental Analysis) gradual->analyze_spent analyze_reagents Analyze reactants/solvents for low-level impurities (GC-MS, Karl Fischer). gradual->analyze_reagents control_ok Control successful? quarantine->control_ok substitute Systematically substitute suspect reagents to identify the source of contamination. control_ok->substitute Yes reassess Re-evaluate reaction conditions (Temperature, Mixing, Inert Atmosphere). control_ok->reassess No end_poison Root Cause: Catalyst Poisoning substitute->end_poison analyze_spent->end_poison analyze_reagents->end_poison end_process Root Cause: Process/Handling Error reassess->end_process

Caption: A decision-tree workflow for diagnosing catalyst failure.

Data Interpretation

A poisoned catalyst system exhibits distinct quantitative signatures compared to a healthy one.

ParameterHealthy ReactionPoisoned ReactionCausality
Reaction Time 2-4 hours> 12 hours or no completionActive sites are blocked, drastically reducing the reaction rate.
Final Yield > 85%< 20% or 0%Insufficient active catalyst remains to convert the bulk of the reactants.
Key Byproducts Low levels of isomersHigh levels of unreacted starting materialsThe catalytic cycle is arrested before product formation can occur.
Catalyst Appearance e.g., Free-flowing powdere.g., Clumped, discolored, tar-likeReaction with poisons (like water) or formation of coke/polymers can change the physical state of the catalyst.[10]

Experimental Protocols

Protocol 1: Qualification of Toluene for Anhydrous Reactions

Objective: To quantify water content and screen for organic impurities in the toluene solvent.

Methodology:

  • Sampling: Under an inert atmosphere (e.g., in a glovebox), draw 10 mL of the toluene to be tested into a dry, clean vial.

  • Water Content Analysis (Karl Fischer Titration): a. Inject a precise volume (e.g., 1 mL) of the toluene sample into the Karl Fischer titration vessel. b. Run the titration according to the instrument's standard operating procedure. c. The acceptable limit for this reaction is typically < 50 ppm water. Results above this threshold indicate the solvent is a likely source of catalyst poison.

  • Organic Impurity Analysis (GC-MS): a. Prepare a diluted sample of the toluene in a high-purity solvent (e.g., hexane). b. Inject the sample into a GC-MS system equipped with a non-polar column suitable for hydrocarbon analysis. c. Screen the chromatogram for peaks other than toluene. Pay close attention to sulfur-containing compounds (identifiable by their mass spectra) or oxygenated solvents.

Protocol 2: Diagnostic Analysis of a Deactivated Lewis Acid Catalyst

Objective: To identify the elemental composition on the surface of a spent catalyst to confirm poisoning.

Methodology:

  • Sample Preparation: After a failed reaction, carefully filter the solid catalyst under an inert atmosphere. Wash the catalyst with a dry, non-coordinating solvent (e.g., anhydrous hexane) to remove physically adsorbed species. Dry the catalyst under a vacuum.

  • Surface Analysis (X-ray Photoelectron Spectroscopy - XPS): a. Mount a small amount of the dried, spent catalyst onto an XPS sample holder. b. Acquire a survey spectrum to identify all elements present on the surface. c. Compare the elemental composition to that of a fresh, unused catalyst sample. The presence of unexpected elements like sulfur (S), chlorine (Cl, if not part of the original catalyst), or high levels of oxygen (O) are strong indicators of poisoning.[8][9]

  • Bulk Analysis (Inductively Coupled Plasma - ICP): a. Digest a known mass of the spent catalyst in an appropriate acid mixture. b. Dilute the digested sample to a known volume. c. Analyze the sample via ICP-MS or ICP-OES to quantify trace metal contaminants (e.g., Pb, As) that may have poisoned the catalyst.[9]

Protocol 3: Catalyst Regeneration (Applicable to Solid Acid Catalysts)

Objective: To restore the activity of a solid acid catalyst (e.g., a zeolite) deactivated by coking/fouling. Note: This is generally not applicable to Lewis acids like AlCl₃, which are typically discarded.

Methodology:

  • Solvent Wash: Wash the recovered solid catalyst extensively with a solvent that can dissolve the organic residues (e.g., toluene or dichloromethane) to remove non-covalently bound material.

  • Drying: Dry the washed catalyst in a vacuum oven at 110-120°C for 12 hours to remove residual solvent.

  • Calcination: a. Place the dried catalyst in a ceramic crucible inside a tube furnace. b. Ramp the temperature slowly (e.g., 5°C/min) to 500-550°C under a slow flow of air or oxygen diluted with nitrogen. The oxygen serves to burn off the carbonaceous deposits (coke).[10] c. Hold at the target temperature for 4-6 hours. d. Cool the catalyst slowly to room temperature under a flow of dry nitrogen.

  • Re-activation: Before reuse, the catalyst must be re-activated, typically by heating under a vacuum to remove any adsorbed water.

Summary of Common Poisons and Mitigation Strategies

Poison ClassCommon Source(s)Mechanism of PoisoningPrevention & Mitigation Strategy
Water Atmospheric moisture, wet solvents/reactantsHydrolyzes Lewis acid to inactive metal hydroxides.Use anhydrous grade reagents, dry solvents over molecular sieves, and conduct reactions under an inert (N₂/Ar) atmosphere.
Sulfur Compounds Impurities in toluene (e.g., thiophene)Forms strong, irreversible coordinate bonds with the Lewis acid center, blocking the active site.[1][3]Use high-purity (e.g., >99.5%) solvents. If necessary, purify solvents by passing them through activated alumina.
Nitrogen Compounds Impurities, cross-contaminationAct as strong Lewis bases, forming stable, inactive adducts with the catalyst.[2]Ensure dedicated glassware and equipment. Analyze incoming raw materials for nitrogen content.
Coke/Polymers Side reactions at high temperaturesPhysically blocks catalyst pores and active sites (fouling).[10]Optimize reaction temperature and time to minimize side reactions. For solid catalysts, perform periodic regeneration via calcination.

References

  • Catalyst poisoning - Grokipedia.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Catalyst poisoning - Wikipedia. Available from: [Link]

  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Available from: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Available from: [Link]

  • US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents.
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. Available from: [Link]

  • Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available from: [Link]

  • Organic Volatile Impurities / Residual Solvents in Toluene - Greenfield Global. Available from: [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Available from: [Link]

  • Regeneration method for spent FCC catalysts: Brief Review - Journal of Research in Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up (4-Methylcyclohexyl)(2-methylphenyl)methanone Production

Welcome to the technical support center for the synthesis and scale-up of (4-Methylcyclohexyl)(2-methylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Methylcyclohexyl)(2-methylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this sterically hindered aromatic ketone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

I. Introduction to Synthetic Challenges

The synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone presents unique challenges primarily due to the steric hindrance posed by both the 4-methylcyclohexyl and the 2-methylphenyl moieties. The selection of an appropriate synthetic route and the subsequent scale-up require careful consideration of reaction kinetics, heat management, and purification strategies to ensure a high-yielding and pure final product. This guide will focus on two plausible synthetic routes: Friedel-Crafts Acylation and a Grignard Reagent-based approach.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of (4-Methylcyclohexyl)(2-methylphenyl)methanone.

A. Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of toluene with 4-methylcyclohexanecarbonyl chloride is a direct approach to the target molecule. However, several issues can impact its success.[1][2][3]

Diagram: Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow Toluene Toluene Reaction_Mixture Reaction Mixture Toluene->Reaction_Mixture 4-Methylcyclohexanecarbonyl_Chloride 4-Methylcyclohexanecarbonyl Chloride 4-Methylcyclohexanecarbonyl_Chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Mixture Quenching Quenching (e.g., Ice/HCl) Reaction_Mixture->Quenching Workup Aqueous Workup Quenching->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product Pure (4-Methylcyclohexyl) (2-methylphenyl)methanone Purification->Final_Product

Caption: Workflow for Friedel-Crafts Acylation.

Troubleshooting Table: Friedel-Crafts Acylation

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Reaction Inactive Lewis acid catalyst due to moisture.[4][5]- Ensure all glassware is thoroughly dried. - Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated aromatic ring.Toluene is an activated ring, so this is less likely. However, ensure the starting material is pure.
Low Yield Suboptimal reaction temperature.[4][6]- For acylation of toluene, the reaction is typically exothermic. Start at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Steric hindrance slowing the reaction.[7][8]- Increase the reaction time. - Consider using a more reactive acylating agent or a stronger Lewis acid, but be cautious of potential side reactions.
Formation of Multiple Isomers (ortho, meta, para) The methyl group on toluene is an ortho, para-director.- Due to the steric bulk of the 4-methylcyclohexyl acyl group, the para-isomer is expected to be the major product.[8] - Analyze the product mixture using GC-MS to identify and quantify the different isomers.[1][9] - Optimize the reaction temperature; lower temperatures may favor para-substitution.[4]
Difficult Purification Oily product that is difficult to crystallize.- Attempt crystallization from a variety of non-polar solvents or solvent mixtures (e.g., hexane, heptane, ethanol/water).[10] - If crystallization fails, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a viable alternative.
Exothermic Runaway during Scale-up Poor heat dissipation in a larger reactor.- Ensure the reactor has adequate cooling capacity. - Use a jacketed reactor with a reliable temperature control system. - Control the rate of addition of the acylating agent or the Lewis acid to manage the exotherm. - Consider using a continuous flow reactor for better heat and mass transfer.
B. Grignard Reagent Route

This route involves the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with an acyl chloride like 4-methylcyclohexanecarbonyl chloride.

Diagram: Grignard Reagent Synthesis Workflow

Grignard Reagent Synthesis Workflow 2-Bromotoluene 2-Bromotoluene Grignard_Formation Grignard Reagent Formation 2-Bromotoluene->Grignard_Formation Magnesium_Turnings Magnesium Turnings Magnesium_Turnings->Grignard_Formation Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Formation Reaction Reaction Grignard_Formation->Reaction 4-Methylcyclohexanecarbonyl_Chloride 4-Methylcyclohexanecarbonyl Chloride 4-Methylcyclohexanecarbonyl_Chloride->Reaction Quenching Quenching (e.g., aq. NH4Cl) Reaction->Quenching Workup Aqueous Workup Quenching->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure (4-Methylcyclohexyl) (2-methylphenyl)methanone Purification->Final_Product

Caption: Workflow for Grignard Reagent Synthesis.

Troubleshooting Table: Grignard Reagent Route

Issue Potential Cause Troubleshooting Steps & Solutions
Failure to Form Grignard Reagent Presence of moisture in glassware or solvent.[11]- Flame-dry all glassware before use. - Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). - Ensure the magnesium turnings are dry.
Inactive magnesium surface.- Activate the magnesium turnings by grinding them gently to expose a fresh surface.[11] - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[12]
Low Yield of Ketone Over-addition of the Grignard reagent to the ketone product, forming a tertiary alcohol.- Add the Grignard reagent slowly to the acyl chloride at a low temperature (-78 °C to 0 °C) to minimize this side reaction. - Use a less reactive organometallic reagent if over-addition remains a problem.
Competing side reactions of the Grignard reagent (e.g., acting as a base).- Ensure the acyl chloride is pure and free of any acidic impurities. - Maintain a low reaction temperature.
Difficult Purification Presence of unreacted starting materials and byproducts.- A careful aqueous workup is crucial to remove magnesium salts. - Column chromatography is often necessary to separate the desired ketone from any tertiary alcohol byproduct and other impurities.
Poor Mixing on Scale-up High viscosity of the reaction mixture.- Use a reactor with an efficient overhead stirrer. - Dilute the reaction mixture with more anhydrous solvent to improve fluidity.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale production?

A1: The Friedel-Crafts acylation is often more amenable to large-scale production due to the use of less sensitive reagents compared to the highly reactive and moisture-sensitive Grignard reagents.[3] However, the choice depends on factors such as raw material cost, available equipment, and the desired purity profile of the final product.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used.

  • GC-MS: To confirm the molecular weight and identify any volatile impurities or isomers.[9][13]

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FTIR: To identify the characteristic carbonyl stretch of the ketone.

  • HPLC or UHPLC: For quantitative purity analysis.[14][15]

Q3: What are the key safety precautions to consider during scale-up?

A3:

  • Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas.[7] The reactor must have adequate cooling and be equipped with a gas scrubber.

  • Grignard Reaction: Grignard reagents are highly flammable and react violently with water.[12][16] The reaction must be conducted under a strict inert atmosphere and all solvents must be anhydrous.

Q4: My product is an oil and won't crystallize. What should I do?

A4:

  • Solvent Screening: Experiment with a wide range of solvents, from non-polar (e.g., heptane) to slightly more polar (e.g., isopropanol), and mixtures thereof.[10]

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Chromatography: If all else fails, purification by column chromatography is a reliable method.

IV. Experimental Protocols

A. Protocol 1: Friedel-Crafts Acylation of Toluene

Materials:

  • Toluene

  • 4-Methylcyclohexanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 4-methylcyclohexanecarbonyl chloride in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add toluene dropwise at the same temperature.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

B. Protocol 2: Grignard Reagent Synthesis and Reaction

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 4-Methylcyclohexanecarbonyl chloride

  • Ammonium chloride solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Add a small amount of a solution of 2-bromotoluene in anhydrous diethyl ether to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

  • Add a solution of 4-methylcyclohexanecarbonyl chloride in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Friedel-Crafts Acylation Grignard Reagent Route
Reagent Sensitivity Moderate (Lewis acid is moisture-sensitive)High (Grignard reagent is highly moisture and air-sensitive)
Key Side Reactions Isomer formation, polysubstitution (less likely)Over-addition to form tertiary alcohol
Temperature Control Crucial to manage exothermCrucial to control addition and minimize side reactions
Purification Crystallization or chromatographyChromatography often required
Scalability Generally more straightforwardRequires more stringent control and specialized equipment

VI. References

  • Barnali Mondal. (2020). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.[Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.[Link]

  • YouTube. (2020). Friedel Crafts Acylation.[Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.[Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

  • ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for (4-Methylcyclohexyl)(2-methylphenyl)methanone

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like (4-M...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like (4-Methylcyclohexyl)(2-methylphenyl)methanone, which may find applications in various research and development sectors, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative

(4-Methylcyclohexyl)(2-methylphenyl)methanone, a ketone with a substituted cyclohexyl and phenyl group, presents unique analytical challenges due to its structure. The presence of a chiral center and potential for isomeric forms necessitates methods that are not only accurate and precise but also specific. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] This guide will focus on the two most prevalent analytical techniques for such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of method validation are universally recognized and are outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9] These guidelines form the bedrock of the validation parameters discussed herein, ensuring a framework of trustworthiness and scientific validity.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of (4-Methylcyclohexyl)(2-methylphenyl)methanone depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the nature of the sample matrix.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Specificity/Selectivity Good. Can be excellent with appropriate column and mobile phase selection. Diode-array detection (DAD) can assess peak purity.Excellent. Mass spectrometry provides a high degree of specificity based on mass-to-charge ratio and fragmentation patterns.HPLC specificity relies on chromatographic separation, while GC-MS adds the dimension of mass analysis, making it inherently more selective, especially in complex matrices.[7][10][11]
Linearity & Range Typically excellent over a wide concentration range (e.g., 0.1 - 100 µg/mL).Good, but can be limited by detector saturation at high concentrations.Both techniques can demonstrate linearity, but HPLC often offers a wider linear dynamic range suitable for both impurity and assay quantification.[5][6]
Accuracy High accuracy (typically 98-102% recovery).High accuracy (typically 95-105% recovery), but can be affected by matrix effects.Accuracy in both methods is determined by comparing results to a known standard. HPLC can be less susceptible to certain matrix interferences compared to GC-MS.
Precision (Repeatability & Intermediate Precision) Excellent (RSD < 2%).Excellent (RSD < 5%).Both methods are capable of high precision. The slightly higher variability in GC-MS can sometimes be attributed to the injection process and potential for thermal degradation.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Good (ng/mL range). Dependent on the chromophore of the analyte.Excellent (pg/mL to fg/mL range).GC-MS generally offers superior sensitivity, making it the preferred method for trace-level analysis.[12][13][14]
Robustness Generally robust. Minor changes in mobile phase composition, pH, or temperature can be evaluated.Robust, but sensitive to changes in carrier gas flow rate, temperature programming, and ion source cleanliness.The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Sample Preparation Often simpler, involving dissolution and filtration.May require derivatization for non-volatile or thermally labile compounds. The analyte's volatility is a key consideration.(4-Methylcyclohexyl)(2-methylphenyl)methanone is likely volatile enough for GC-MS without derivatization, but this needs to be experimentally confirmed.

The Method Validation Workflow

A systematic approach to method validation is crucial for ensuring that all performance characteristics are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method, in line with ICH guidelines.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation cluster_Lifecycle Phase 3: Lifecycle Management Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development & Optimization Define_ATP->Develop_Method Guides development Specificity Specificity Develop_Method->Specificity Initiates validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use & Monitoring Robustness->Routine_Use Method is validated Revalidation Revalidation (if changes occur) Routine_Use->Revalidation Triggered by changes Revalidation->Routine_Use

Caption: A generalized workflow for analytical method validation, from initial planning to lifecycle management.

Recommended Protocol: A Validated HPLC-UV Method

Based on the comparative analysis, an HPLC-UV method offers a robust and reliable approach for the routine quantification of (4-Methylcyclohexyl)(2-methylphenyl)methanone in a drug substance or formulated product. The following is a detailed, step-by-step protocol that serves as a self-validating system.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving adequate separation and peak shape. A reverse-phase C18 column is a logical starting point due to its versatility. The mobile phase composition is chosen to ensure a reasonable retention time and good resolution from potential impurities.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reverse-phase chromatography.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good solubility for the analyte and appropriate polarity for retention on a C18 column.[15][16]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, likely to provide good sensitivity for the benzoyl group. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Validation Experiments

The following experimental design adheres to the principles outlined in ICH Q2(R1).[5][6]

HPLC_Validation_Protocol cluster_Experiments Validation Experiments Std_Prep Prepare Stock Standard (1 mg/mL) Specificity_Exp Specificity: Inject Blank, Placebo, Standard, and Spiked Sample Std_Prep->Specificity_Exp Linearity_Exp Linearity: Inject 5 concentrations (e.g., 50-150% of target) Std_Prep->Linearity_Exp Spike_Prep Prepare Spiked Placebo Samples Spike_Prep->Specificity_Exp Accuracy_Exp Accuracy: Analyze spiked placebo at 3 levels (e.g., 80, 100, 120%) in triplicate Spike_Prep->Accuracy_Exp Precision_Exp Precision: Repeatability (n=6 at 100%) Intermediate (different day/analyst) Robustness_Exp Robustness: Vary Flow Rate (±0.1 mL/min) Vary Mobile Phase (±2% Acetonitrile)

Caption: Experimental workflow for the validation of the proposed HPLC-UV method.

Step-by-Step Methodology:

  • Specificity:

    • Prepare and inject a blank (mobile phase), a placebo (formulation matrix without the active ingredient), a standard solution of (4-Methylcyclohexyl)(2-methylphenyl)methanone, and a placebo spiked with the analyte.

    • Causality: This experiment demonstrates that there are no interfering peaks from the diluent or excipients at the retention time of the analyte, ensuring the method is selective.[7][10]

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    • Causality: This establishes the relationship between the analytical response and the concentration of the analyte over a defined range, which is essential for accurate quantification.[5][6]

  • Accuracy:

    • Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Calculate the percentage recovery for each sample.

    • Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[5]

  • Precision:

    • Repeatability: Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness:

    • Deliberately introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min) and the mobile phase composition (e.g., ±2% acetonitrile).

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area).

    • Causality: This provides an indication of the method's reliability during normal usage and its ability to withstand minor variations in its execution.[4]

Alternative and Emerging Techniques

While HPLC and GC-MS are the workhorses of analytical chemistry, other techniques may offer advantages in specific situations:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase. It can be particularly effective for the separation of chiral compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine quantification, quantitative NMR (qNMR) can be a powerful tool for the characterization and purity assessment of reference standards without the need for a specific standard of the same compound.

  • LC-MS/MS: For bioanalytical applications or the analysis of very low-level impurities, the enhanced sensitivity and specificity of tandem mass spectrometry may be required.[17][18][19]

The validation of these alternative methods would follow the same fundamental principles outlined in this guide, with specific parameters and acceptance criteria tailored to the technique and its intended application.

Conclusion

The validation of an analytical method for (4-Methylcyclohexyl)(2-methylphenyl)methanone is a critical exercise in ensuring data quality and reliability. Both HPLC-UV and GC-MS are powerful techniques, with the choice between them being dictated by the specific analytical requirements. The detailed HPLC-UV protocol provided in this guide, when executed with a thorough understanding of the underlying principles of method validation, will yield a robust and defensible analytical procedure. As analytical science continues to evolve, the lifecycle approach to method validation, which involves continuous monitoring and re-evaluation, will become increasingly important.[8][20][21]

References

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  • Sci-Hub. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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